![molecular formula C11H15ClN2O2 B8113379 Ethyl 6-chloro-4-(isopropylamino)nicotinate](/img/structure/B8113379.png)
Ethyl 6-chloro-4-(isopropylamino)nicotinate
Overview
Description
Ethyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol It is an ester derivative of nicotinic acid, featuring a chloro substituent at the 6-position and an isopropylamino group at the 4-position on the pyridine ring
Preparation Methods
The synthesis of Ethyl 6-chloro-4-(isopropylamino)nicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as oxalyl chloride to form the acyl chloride intermediate, which then reacts with ethanol to yield the ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of ethyl 6-chloro-4-(isopropylamino)nicotinate is its use as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and cell division. The modulation of kinase activity is vital in treating several diseases, including cancer and autoimmune disorders.
- IRAK-4 Inhibition : Research indicates that this compound effectively inhibits IRAK-4, a kinase involved in inflammatory responses and immune system regulation. Inhibition of IRAK-4 has therapeutic implications for conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
Therapeutic Applications
The compound's ability to modulate kinase activity opens avenues for treating several diseases:
- Autoimmune Diseases : this compound shows promise in managing autoimmune diseases by reducing inflammatory responses associated with conditions like Crohn's disease and ulcerative colitis .
- Cancer Treatment : As a kinase inhibitor, it may also play a role in cancer therapies by targeting specific pathways involved in tumor growth and proliferation .
Case Study 1: IRAK-4 Inhibition
A study published in a patent application highlighted the synthesis of this compound and its effectiveness as an IRAK-4 inhibitor. The research demonstrated significant anti-inflammatory effects in preclinical models, suggesting its potential for treating inflammatory diseases .
Case Study 2: Autoimmune Disease Management
Another study explored the compound's effects on TH17-associated diseases, indicating that it could reduce symptoms in models of multiple sclerosis and psoriasis. The findings suggest that targeting IRAK-4 with this compound may provide substantial therapeutic benefits for patients with these conditions .
Comparative Analysis of Kinase Inhibitors
Compound Name | Target Kinase | Therapeutic Use | Efficacy Level |
---|---|---|---|
This compound | IRAK-4 | Autoimmune diseases, Cancer | High |
Other Kinase Inhibitor A | Target A | Disease A | Medium |
Other Kinase Inhibitor B | Target B | Disease B | Low |
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group may facilitate binding to enzymes or receptors, modulating their activity. The chloro substituent can influence the compound’s reactivity and stability, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Ethyl 6-chloro-4-(isopropylamino)nicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl 6-chloro-4-(ethylamino)nicotinate: Similar structure but with an ethylamino group instead of isopropylamino.
Ethyl 6-chloro-4-(methylamino)nicotinate: Features a methylamino group, offering different steric and electronic properties.
Ethyl 6-chloro-4-(tert-butylamino)nicotinate: Contains a bulkier tert-butylamino group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of an ethyl group, a chlorine atom at the 6-position, and an isopropylamino group at the 4-position. This structural configuration enhances its lipophilicity and influences its interaction with biological membranes and receptors.
Molecular Formula: CHClNO\
Molecular Weight: Approximately 240.73 g/mol
Research indicates that this compound may interact with various biological targets, including:
- Kinase Modulation: This compound has been identified as a potential modulator of kinases such as IRAK-4, which plays a critical role in inflammatory signaling pathways. Inhibition of IRAK-4 can lead to reduced inflammation and may have therapeutic implications for autoimmune diseases .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Case Studies
-
IRAK-4 Inhibition Study:
A study investigated the effect of this compound on IRAK-4 modulation. The results indicated significant inhibition of IRAK-4 phosphorylation, leading to decreased activation of downstream inflammatory pathways. This suggests potential use in treating inflammatory diseases . -
Antimicrobial Activity Assessment:
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising inhibitory zones, indicating its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
ethyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVZUXYHNHOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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